Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Vue d'ensemble

Description

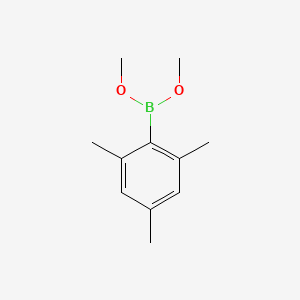

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as MoO2(TMHD)2, is a compound with the molecular formula C22H38MoO6 . It is a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for various applications.

Molecular Structure Analysis

The compound has a molecular weight of 496.5 g/mol . The InChI string and SMILES notation provide a detailed description of the compound’s molecular structure .Chemical Reactions Analysis

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is known to be a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for various applications.Physical and Chemical Properties Analysis

The compound is yellow in color and forms crystals . It has a melting point of 129-131°C . It is moisture sensitive and reacts slowly with moisture/water .Applications De Recherche Scientifique

1. Chemical Synthesis and Catalysis

Molybdenum(VI) complexes have demonstrated significant utility in chemical synthesis. For example, Hänninen et al. (2013) reported the synthesis and properties of heptacoordinated molybdenum(VI) complexes, which represent a rare case of the Mo(VI) ion without multiply bonded terminal ligands. These complexes have applications in magnetic measurements and theoretical studies (Hänninen et al., 2013). Similarly, Marshall-Roth et al. (2012) explored the nonclassical oxygen atom transfer reactions of oxomolybdenum(VI) bis(catecholate), which are crucial in various synthetic processes (Marshall-Roth et al., 2012).

2. Solvent Extraction and Recovery

Molybdenum(VI) compounds, including its complexes, have been investigated for their potential in solvent extraction processes. Quijada-Maldonado et al. (2017) researched the recovery of Molybdenum (VI) from aqueous solutions using solvent extraction, highlighting the efficiency of certain ionic liquids in this process (Quijada-Maldonado et al., 2017).

3. Material Synthesis

Molybdenum(VI) compounds are also instrumental in the synthesis of various materials. Sibirkin et al. (2015) demonstrated the preparation of mixtures involving molybdenum(VI) for the creation of specific glasses, showcasing its utility in material science (Sibirkin et al., 2015).

4. Catalysis in Organic Reactions

The role of molybdenum(VI) complexes in catalyzing organic reactions is noteworthy. Nandurkar et al. (2008) reported the use of a molybdenum(VI) complex as an efficient catalyst for the regioselective C-2 arylation of heterocycles, indicating its significance in organic synthesis (Nandurkar et al., 2008).

Safety and Hazards

Orientations Futures

The compound’s unique catalytic properties make it valuable for various applications. It shows superior chemical compatibility and improved safety in Metalorganic Chemical Vapor Deposition (MOCVD) of PNZT . This suggests potential future directions in the manufacture of advanced dielectric and ferroelectric thin films .

Mécanisme D'action

Target of Action

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is a complex organometallic compound Organometallic compounds are often used as reagents, catalysts, and precursor materials in various chemical reactions .

Mode of Action

It’s known that 2,2,6,6-tetramethyl-3,5-heptanedione, a component of this compound, acts as an air-stable ligand for metal catalysts and undergoes o-additions and c-additions . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Organometallic compounds like this are often involved in thin film deposition, industrial chemistry, pharmaceuticals, and led manufacturing . These processes involve various biochemical pathways, but the exact pathways depend on the specific application.

Pharmacokinetics

It’s important to note that the compound is moisture sensitive , which might affect its stability and hence its bioavailability.

Result of Action

Given its use in various chemical reactions, it’s likely that the compound plays a role in facilitating these reactions and influencing their outcomes .

Action Environment

The compound is moisture sensitive , suggesting that environmental factors such as humidity could influence its action, efficacy, and stability. Additionally, the compound’s melting point is between 129-131°C , indicating that it might be stable under normal environmental conditions but could decompose at high temperatures.

Analyse Biochimique

Biochemical Properties

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound acts as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, which are involved in the metabolism of purines and aldehydes, respectively . The nature of these interactions involves the coordination of the molybdenum center with the active sites of the enzymes, enhancing their catalytic activity.

Cellular Effects

The effects of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, thereby altering the phosphorylation status of various proteins . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by coordinating with their active sites, thereby modulating their catalytic activity . It also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These molecular interactions result in the modulation of various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of the compound in biochemical research.

Dosage Effects in Animal Models

The effects of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and improve metabolic functions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower concentrations, while adverse effects become prominent at higher concentrations. These dosage-dependent effects are critical for determining the safe and effective use of the compound in biochemical applications.

Metabolic Pathways

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is involved in various metabolic pathways, including those related to purine and aldehyde metabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, facilitating the oxidation of purines and aldehydes to their respective products . The compound also affects metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . These targeting signals ensure that the compound reaches its site of action within the cell, enhancing its efficacy and specificity. Understanding the subcellular localization of the compound is crucial for elucidating its role in various biochemical processes.

Propriétés

IUPAC Name |

dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPSXHSSVOJARZ-KKUWAICFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40MoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)

![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)